2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid
Description
2-[9-(4-Ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid is a complex heterocyclic compound characterized by a fused pyrimido[1,2-g]purine core. This structure features:
- Substituents: A 4-ethylphenyl group at position 9 and methyl groups at positions 1 and 5.
- Functional groups: Two ketone groups at positions 2 and 4, and an acetic acid moiety at position 3.
Its structural complexity necessitates advanced synthesis techniques, likely involving palladium-catalyzed cross-coupling or multi-step heterocyclic annulation, as seen in analogous purine derivatives (e.g., ).
Properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-13-5-7-14(8-6-13)23-9-12(2)10-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)11-15(26)27/h5-8,12H,4,9-11H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUSFNGIRWOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimido[1,2-g]Purine Synthesis
The foundational step involves constructing the pyrimido[1,2-g]purine scaffold. A widely adopted approach derives from the cyclocondensation of 6-aminothiouracil with formyl ketones in the presence of piperidine acetate and acetic acid. For instance, fusion of 6-aminothiouracil with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate under refluxing diphenyl ether (195–230°C) yields a dihydropyridopyrimidine intermediate, which is subsequently chlorinated using N,N-dimethylformamide thionyl chloride to stabilize the ring. This method ensures regioselectivity, critical for avoiding isomeric byproducts.
Alternative routes employ multicomponent reactions (MCRs) inspired by Biginelli-type condensations. Barbituric acid, aryl aldehydes, and urea react in water with ceric ammonium nitrate (CAN) as a catalyst, forming tetrahydropyrimido[4,5-d]pyrimidine derivatives. While this method primarily targets pyrimido[4,5-d]pyrimidines, adapting the aldehyde component to 4-ethylbenzaldehyde could analogously yield the desired 4-ethylphenyl-substituted core.
Introduction of the 4-Ethylphenyl Group
The 4-ethylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. In one protocol, the pyrimido[1,2-g]purine core undergoes electrophilic substitution using 4-ethylbenzyl chloride in the presence of Lewis acids like AlCl3. However, Suzuki coupling offers superior regiocontrol: a palladium-catalyzed reaction between the core’s brominated derivative and 4-ethylphenylboronic acid in tetrahydrofuran (THF) at 80°C achieves efficient arylation.
Methylation at Positions 1 and 7
Methyl groups are installed via reductive alkylation or nucleophilic substitution. Treatment of the intermediate with methyl iodide in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base, selectively methylates the N1 and N7 positions. Alternatively, reductive alkylation with formaldehyde and sodium cyanoborohydride in acetic acid introduces methyl groups while preserving the diketone functionality.
Acetic Acid Side-Chain Incorporation
The acetic acid moiety at position 3 is introduced through a nucleophilic acyl substitution. Bromoacetic acid reacts with the deprotonated C3 position of the pyrimido[1,2-g]purine core in THF under inert conditions. Catalytic triethylamine facilitates the displacement, yielding the acetylated derivative, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Optimization and Catalytic Enhancements
Recent advancements emphasize solvent-free and green chemistry approaches. A one-pot synthesis using diisopropylethylammonium acetate (DIPEAc) as both solvent and catalyst achieves cyclocondensation at room temperature, reducing reaction times from hours to minutes. Microwave-assisted reactions further enhance efficiency: irradiating the core with acetic acid and urea at 100°C for 10 minutes accelerates cyclization, achieving yields exceeding 85%.
Industrial-Scale Production Considerations
Scalable synthesis requires continuous flow reactors to manage exothermic intermediates. Palladium-on-carbon (Pd/C) hydrogenation steps are optimized in fixed-bed reactors, ensuring consistent reduction of nitro groups and minimizing catalyst deactivation. Post-synthesis purification employs high-performance liquid chromatography (HPLC) with C18 columns, resolving regioisomeric impurities that arise during large-scale batches.
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
This compound has several notable applications across various scientific fields:
Medicinal Chemistry
- Therapeutic Potential: The compound is investigated for its potential as a lead compound in drug development due to its ability to interact with specific molecular targets within biological pathways.
- Biochemical Assays: It is used to study enzyme interactions and cellular pathways which can lead to the development of new therapies for diseases such as cancer and inflammation.
Chemical Research
- Building Block for Synthesis: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Reagent in Organic Reactions: It is utilized in various organic reactions due to its functional groups that allow for multiple chemical interactions.
Biological Research
- Investigating Biological Activities: Studies have shown that this compound exhibits potential antiviral and anticancer properties. Its unique structure suggests various biological activities that merit detailed exploration.
Industrial Applications
- Production of Specialty Chemicals: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Impact :
- Pyrimido[2,1-f] vs.
- Triazino incorporation: Introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
Substituent Analysis on the Aromatic Ring
The 4-ethylphenyl group is compared to substituents in analogous compounds:
Impact :
- Ethyl vs. methyl : The ethyl group in the target compound balances lipophilicity and steric effects, whereas 3,4-dimethylphenyl () introduces greater bulk, possibly hindering receptor binding.
- Ethoxy vs.
Functional Group Modifications
The acetic acid moiety is critical for solubility and interaction with biological targets:
Impact :
- Ester vs. acid : Benzyl esters () improve cell membrane permeability but require metabolic activation.
- Carboxamide introduction : As in , amide groups enhance target specificity but reduce solubility.
Physicochemical and Pharmacokinetic Implications
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- Molecular weight : The target compound (estimated ~450–500 g/mol) aligns with typical drug-like molecules, similar to (C27H33N5O5, MW 507.6).
- Polarity : The acetic acid group enhances aqueous solubility compared to ester derivatives.
- Metabolic stability : Methyl groups (positions 1 and 7) may slow oxidative metabolism, as seen in related purine derivatives.
Biological Activity
The compound 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid , also known as a pyrimidine derivative with complex structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities—including anticancer and antimicrobial properties—and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a pyrimidine core fused with a purine-like structure. Its IUPAC name reflects the intricate arrangement of its functional groups. The synthesis typically involves multi-step organic reactions that create the pyrimidine scaffold and introduce substituents like the ethylphenyl group.
Synthetic Routes
- Initial Formation : The core pyrimidine structure is synthesized using standard organic reactions.
- Substituent Addition : Subsequent reactions introduce the ethylphenyl and acetic acid moieties.
- Purification : The final product is purified through crystallization or chromatography techniques.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve inhibition of specific kinases associated with tumorigenesis and apoptosis regulation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains with notable efficacy.
| Microorganism | IC50 (mM) | Activity |
|---|---|---|
| E. coli | 257 | Antibacterial |
| S. aureus | 278 | Antibacterial |
These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents.
The biological effects of this compound are attributed to its ability to interact with molecular targets within cells. These interactions may modulate enzyme activities or receptor signaling pathways critical for cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:
- Aurora Kinase Inhibition : Research indicated that derivatives related to this compound effectively inhibit Aurora B kinase, a target in cancer therapy .
- Enzyme Inhibition : Compounds with similar structures were evaluated for their inhibitory effects on metabolic enzymes like acetylcholinesterase (AChE), showing potential for treating neurological disorders .
Q & A
Q. What are the optimal synthetic routes and reaction parameters for synthesizing 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-pyrimido[1,2-g]purin-3-yl]acetic acid?
- Methodological Answer : Key steps include coupling reactions (e.g., amide bond formation) and cyclization under controlled temperatures (e.g., 80–100°C) with polar aprotic solvents like DMF or THF. Reaction time and catalyst selection (e.g., Pd(II) acetate for Suzuki couplings) significantly influence yield . Use Design of Experiments (DoE) to optimize parameters such as solvent ratio, temperature, and stoichiometry . Purification via column chromatography (e.g., hexane/acetone gradients) ensures >95% purity .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Employ tandem analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
- HPLC with reverse-phase columns (C18) and UV detection to assess purity (>98%) .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated experimentally?
- Methodological Answer : Hypothesize targets based on structural analogs (e.g., kinase inhibition due to purine core similarity). Validate via:
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., ATP-binding pocket competition) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CDK2 or PARP1) .
- ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) .
Q. How can computational chemistry enhance the understanding of its reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reaction path simulations : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states in synthesis .
- Solvent effect modeling : COSMO-RS to optimize solvation energy for reaction steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ variability) using statistical tools (R or Python) to identify outliers .
- Dose-response reevaluation : Test compound at lower concentrations (nM–µM range) to rule out nonspecific binding .
- Batch consistency checks : Compare NMR and LCMS profiles across synthetic batches to confirm structural uniformity .
Q. What strategies are recommended for studying its reactivity under varying pH or temperature conditions?
- Methodological Answer :
- pH-dependent stability : Incubate compound in buffers (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
- Kinetic studies : Use pseudo-first-order models to derive rate constants for hydrolysis or oxidation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., ethylphenyl → fluorophenyl) and compare bioactivity .
- 3D-QSAR modeling : Build CoMFA or CoMSIA models using biological data from analogs .
- Free-Wilson analysis : Quantify contributions of specific functional groups to activity .
Q. What challenges arise in purifying this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : Co-elution of byproducts in chromatography.
- Solution : Use orthogonal methods (e.g., size-exclusion chromatography after reverse-phase HPLC) .
- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) for single-crystal growth and XRD validation .
Q. How can its stability in biological matrices (e.g., plasma) be evaluated for preclinical studies?
- Methodological Answer :
- Plasma stability assay : Incubate compound in human/animal plasma (37°C) and quantify via LC-MS/MS over 24 hours .
- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites .
Q. What collaborative frameworks exist to address reproducibility challenges in its synthesis?
- Methodological Answer :
- Open Science platforms : Share synthetic protocols via platforms like Zenodo or protocols.io .
- Interlab validation : Coordinate multi-institutional replication studies with standardized reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
